1-(Dibutoxymethyl)-4-fluorobenzene
Description
Properties
CAS No. |
103517-18-6 |
|---|---|
Molecular Formula |
C15H23FO2 |
Molecular Weight |
254.34 g/mol |
IUPAC Name |
1-(dibutoxymethyl)-4-fluorobenzene |
InChI |
InChI=1S/C15H23FO2/c1-3-5-11-17-15(18-12-6-4-2)13-7-9-14(16)10-8-13/h7-10,15H,3-6,11-12H2,1-2H3 |
InChI Key |
GRDVPXGQSGIUPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C1=CC=C(C=C1)F)OCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dibutoxymethyl)-4-fluorobenzene typically involves the alkylation of 4-fluorobenzyl alcohol with dibutyl ether in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
4-Fluorobenzyl alcohol+Dibutyl etherAcid catalyst1-(Dibutoxymethyl)-4-fluorobenzene+Water
Industrial Production Methods: In an industrial setting, the production of 1-(Dibutoxymethyl)-4-fluorobenzene can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
Chemical Reactions Analysis
Types of Reactions: 1-(Dibutoxymethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The dibutoxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The fluorine atom can be reduced to form a hydrogen-substituted benzene ring.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: 1-(Dibutoxymethyl)-4-fluorobenzoic acid.
Reduction: 1-(Dibutoxymethyl)benzene.
Substitution: 1-(Dibutoxymethyl)-4-hydroxybenzene or 1-(Dibutoxymethyl)-4-aminobenzene.
Scientific Research Applications
1-(Dibutoxymethyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Dibutoxymethyl)-4-fluorobenzene depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular function. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Key Observations :
- Electrophilic Reactivity : Brominated derivatives (e.g., 1-(Dibromomethyl)-4-fluorobenzene , 1-(2-Bromoethyl)-4-fluorobenzene ) are often intermediates in nucleophilic substitution reactions.
- Click Chemistry Utility : 1-(Azidomethyl)-4-fluorobenzene is used in Huisgen cycloaddition to synthesize triazoles, highlighting its role in drug discovery.
- Steric and Electronic Effects : Bulky substituents like -(CH₂)₄Cl or -O-(CH₂)₃Br may reduce reactivity but enhance stability for storage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
